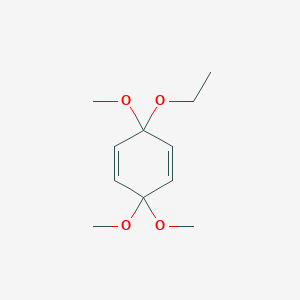
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring substituted with ethoxy and methoxy groups. This compound is part of the broader class of cycloalkenes, which are known for their unique chemical properties and reactivity due to the presence of conjugated double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene typically involves the alkylation of a cyclohexadiene precursor with ethyl and methyl groups under controlled conditions The reaction may be catalyzed by acids or bases, depending on the desired pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethoxy and methoxy-substituted cyclohexanones.
Reduction: Formation of 3-ethoxy-3,6,6-trimethoxycyclohexane.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and reactivity, leading to various biological and chemical outcomes. The conjugated double bonds play a crucial role in the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-3,6,6-trimethoxycyclohexa-1,4-diene: Similar structure but lacks the ethoxy group.
3-Ethoxy-3,6-dimethoxycyclohexa-1,4-diene: Similar structure but has one less methoxy group.
Uniqueness
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene is unique due to the presence of both ethoxy and multiple methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63658-80-0 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C11H18O4/c1-5-15-11(14-4)8-6-10(12-2,13-3)7-9-11/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
IODXWRXPZKTKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C=CC(C=C1)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


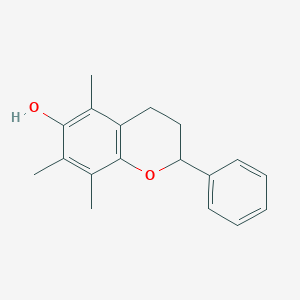
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
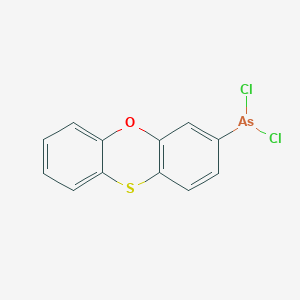
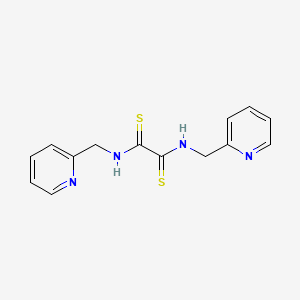
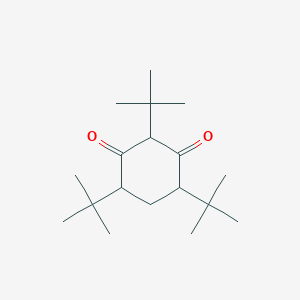
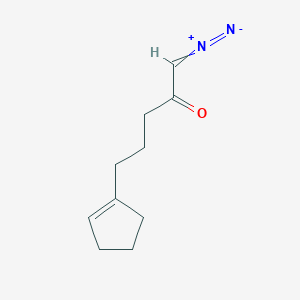
diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
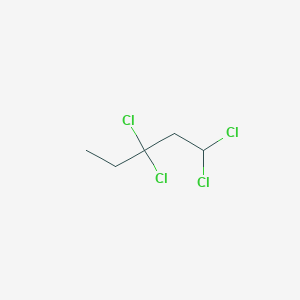
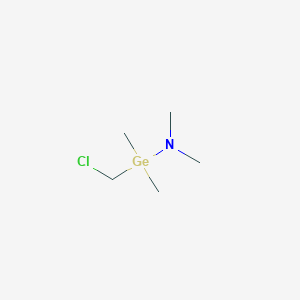

![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)

